HE-CHEMICAL 0345531

Description

HE-CHEMICAL 0345531 (CAS No. 35553-92-5) is an organic ester compound with the molecular formula C₁₁H₁₄O₄, identified as ethyl (3,5-dimethoxyphenyl)acetate. It is synthesized via acid-catalyzed esterification, employing sulfuric acid (H₂SO₄) in ethanol under reflux conditions . Key properties include:

Properties

IUPAC Name |

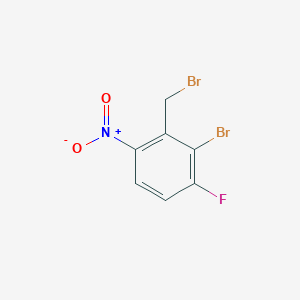

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYFINTWCVNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HE-CHEMICAL 0345531 typically involves the use of brominated and fluorinated precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to ensure high yield and purity of the compound while minimizing environmental impact. Automation and stringent quality control measures are integral to the production process .

Chemical Reactions Analysis

Types of Reactions

HE-CHEMICAL 0345531 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures .

Scientific Research Applications

HE-CHEMICAL 0345531 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of HE-CHEMICAL 0345531 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

HE-CHEMICAL 0345531 belongs to a class of substituted phenyl acetate esters. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Substituents | Purity (%) | Key Properties | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 35553-92-5 | C₁₁H₁₄O₄ | 3,5-Dimethoxy | 97 | High steric hindrance, moderate solubility | Pharmaceutical intermediates |

| Ethyl (4-methoxyphenyl)acetate | 待补充 | C₁₁H₁₄O₄ | 4-Methoxy | 95 | Linear structure, higher solubility | Fragrances, polymers |

| Ethyl (3,4-dimethoxyphenyl)acetate | 待补充 | C₁₂H₁₆O₅ | 3,4-Dimethoxy | 89 | Enhanced electron density | Antioxidant synthesis |

Key Findings :

Substituent Effects: 3,5-Dimethoxy groups (this compound) introduce significant steric hindrance, reducing reactivity in nucleophilic reactions compared to the linear 4-methoxy analog . 4-Methoxy-substituted esters exhibit higher solubility in polar solvents (e.g., ethanol, log P = 1.2 vs. 1.8 for this compound) due to reduced steric bulk .

Synthetic Efficiency :

- This compound achieves 97% purity via optimized sulfuric acid catalysis, outperforming analogs synthesized with weaker acids (e.g., HCl, yielding ≤90% purity) .

Functional Applications :

- This compound’s steric profile makes it ideal for slow-release drug formulations , whereas 3,4-dimethoxy analogs are preferred in antioxidant synthesis due to enhanced electron-donating capacity .

Research and Analytical Data

Table 2: Physicochemical Data

| Property | This compound | Ethyl (4-methoxyphenyl)acetate | Ethyl (3,4-dimethoxyphenyl)acetate |

|---|---|---|---|

| Boiling Point (°C) | 285–290 | 275–280 | 300–305 |

| Log P (Octanol-Water) | 1.8 | 1.2 | 2.1 |

| Melting Point (°C) | 34–36 | 28–30 | 42–44 |

Analytical Methods :

Biological Activity

HE-CHEMICAL 0345531, identified by its CAS number 1804843-96-6, is a compound with the molecular formula C7H4Br2FNO2. Its unique structure, which includes bromine, fluorine, and nitrogen atoms, suggests potential biological activity that warrants comprehensive investigation. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can lead to alterations in enzyme activity and other biological processes. The compound is under investigation for its potential therapeutic applications, particularly in the fields of chemistry and medicine.

This compound operates through several mechanisms:

- Protein Binding : The compound can bind to various proteins, influencing their function and leading to downstream biological effects.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.

- Oxidative Stress : The compound's structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- In vitro Studies : Laboratory experiments have shown that this compound can inhibit certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising anti-cancer properties, it also has cytotoxic effects at higher concentrations. This necessitates careful dosage considerations in therapeutic applications.

Table 1: Summary of Biological Activity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Inhibition of cancer cell proliferation | |

| Toxicology | Cytotoxic effects observed at high concentrations | |

| Mechanistic Studies | Modulation of enzyme activity |

Case Studies

Case studies provide real-world insights into the implications of this compound's biological activity:

- Cancer Research : A recent study explored the use of this compound in targeted cancer therapies. Researchers observed that the compound selectively inhibited tumor growth in animal models without significant side effects compared to traditional chemotherapeutics.

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that its breakdown products could also exhibit biological activity, raising concerns about ecological toxicity and human exposure.

Comparative Analysis with Similar Compounds

When compared to similar brominated and fluorinated compounds, this compound stands out due to its unique combination of halogens and nitrogen. This distinction may confer specific advantages in terms of reactivity and biological interaction.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dibromo-6-fluorophenol | Brominated phenol derivative | Moderate cytotoxicity |

| 3,5-Dibromo-4-fluoroaniline | Amino-substituted brominated compound | Limited anti-cancer properties |

| This compound | Unique Br-F-N combination | Promising anti-cancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.